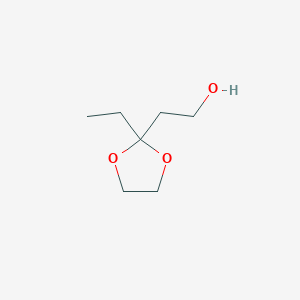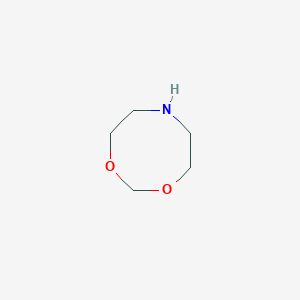
(R)-3-hydroxy-4-methylpentanoic acid
Overview
Description
The compound “®-3-hydroxy-4-methylpentanoic acid” is an organic compound. The “R” in its name indicates the configuration of the chiral center . The “3-hydroxy” indicates a hydroxyl group (-OH) attached to the third carbon atom in the pentanoic acid chain. The “4-methyl” indicates a methyl group (-CH3) attached to the fourth carbon atom in the chain.
Synthesis Analysis
The synthesis of a compound like “®-3-hydroxy-4-methylpentanoic acid” would likely involve the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry . The exact method would depend on the starting materials and the specific reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds present, the arrangement of atoms, and the presence of functional groups .
Chemical Reactions Analysis
The reactivity of a compound like “®-3-hydroxy-4-methylpentanoic acid” would depend on its functional groups. The carboxylic acid group (-COOH) is typically quite reactive and can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups (like the carboxylic acid and hydroxyl groups in “®-3-hydroxy-4-methylpentanoic acid”) would suggest that the compound is likely to be soluble in polar solvents .
Scientific Research Applications
Stereoselective Synthesis
(R)-3-hydroxy-4-methylpentanoic acid is utilized in stereoselective synthesis processes. Braun and Gräf (2003) demonstrated its use in a stereoselective aldol reaction, highlighting its effectiveness in producing enantioselective products, which is crucial in the synthesis of chiral compounds (Braun & Gräf, 2003).
Marine Toxin Analysis
Giordano et al. (1999) reported the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, closely related to this compound. Their work facilitated the assignment of stereochemistry in marine toxins like janolusimide (Giordano, Spinella, & Sodano, 1999).
Wine Aroma Analysis
Gracia-Moreno et al. (2015) developed methods for quantitatively determining hydroxy acids, including analogs of this compound, in wines and other alcoholic beverages. Their research contributes to understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Substituted Ester Formation in Wine
Lytra et al. (2017) explored the quantification and enantiomeric separation of substituted acids in wine, including forms of this compound. They found correlations between wine age and the levels of these compounds, providing insights into wine aging processes (Lytra, Franc, Cameleyre, & Barbe, 2017).
Organoleptic Impact in Wine
Further research by Lytra et al. (2012) focused on the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in wine. Their study revealed that these compounds significantly contribute to the fruity aromas in wines, enhancing our understanding of wine's sensory characteristics (Lytra, Tempère, de Revel, & Barbe, 2012).
Cancer Research
Jones and Young (1966) investigated the reactions of lactones, including derivatives of 4-methylpentanoic acid, with primary amines. This research provided insightsinto the mechanisms of action of carcinogenic lactones, contributing to the field of cancer research and chemical toxicity (Jones & Young, 1966).
Synthesis of Non-Coded Amino Acids
Tarver, Terranova, and Joullié (2004) reported the stereoselective synthesis of (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acid, a non-coded amino acid found in cyclomarin A. This work contributes to the synthesis of complex natural products and their analogs (Tarver, Terranova, & Joullié, 2004).
Analytical Chemistry
In the field of analytical chemistry, Lewer and MacMillan (1983) conducted a nuclear magnetic resonance (NMR) study of the reaction of 3-hydroxy-3-methylpentane-1,5-dioic acid, which is structurally related to this compound. Their study provides insights into the synthesis of complex compounds using NMR analysis (Lewer & MacMillan, 1983).
Biopolymer Research
Holmes (1988) discussed the microbial production of polymers and copolymers based on 3-hydroxypropionic acid, including derivatives like this compound. This research is significant for biopolymer production and applications in various industries (Holmes, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHYOWLXYZJSN-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439157 | |
| Record name | (3R)-3-hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77981-87-4 | |
| Record name | (3R)-3-hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)






![N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B3386929.png)


